Chemical structure and physicochemical properties of N-Benzyloxycarbonyl (S)-Lisinopril
Chemical structure and physicochemical properties of N-Benzyloxycarbonyl (S)-Lisinopril
An In-Depth Technical Guide to N-Benzyloxycarbonyl-(S)-Lisinopril: Structure, Properties, and Analytical Considerations
Abstract
N-Benzyloxycarbonyl-(S)-Lisinopril is a critical derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. The introduction of the benzyloxycarbonyl (Cbz) protecting group onto the primary amine of the lysine residue fundamentally alters the molecule's physicochemical properties, rendering it a key intermediate in synthetic strategies and a vital reference standard in analytical development. This guide provides a comprehensive examination of its chemical structure, stereochemical integrity, and physicochemical properties, contrasting them with the parent drug. Furthermore, it details the rationale behind its synthesis, providing robust, field-proven protocols for its preparation, deprotection, and analytical characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this compound for synthesis, process control, and impurity profiling.
Introduction: The Strategic Role of Amine Protection in Lisinopril Chemistry
Lisinopril: An Overview of the ACE Inhibitor
Lisinopril, chemically known as (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, is a third-generation ACE inhibitor widely prescribed for hypertension and heart failure.[1][2] Unlike many other ACE inhibitors, Lisinopril is not a prodrug and is excreted unchanged in the urine.[2] Its structure incorporates a lysine analog, which is crucial for its therapeutic activity but also presents challenges during chemical synthesis due to the presence of multiple reactive functional groups, including a primary and a secondary amine, and two carboxylic acids.[3]
The Imperative of Protecting Groups in Peptide Synthesis
The synthesis of complex peptide-like molecules such as Lisinopril necessitates a carefully orchestrated strategy of protecting reactive functional groups to prevent unwanted side reactions.[4] The nucleophilic primary amine on the lysine side chain is particularly reactive and, if left unprotected, would interfere with controlled amide bond formation and other coupling reactions. Protecting groups are temporary modifications that mask a functional group's reactivity, which can be selectively removed later in the synthetic sequence under conditions that do not degrade the rest of the molecule.[4][5]
The Benzyloxycarbonyl (Cbz) Group: A Cornerstone of Amine Protection
The benzyloxycarbonyl (Cbz or Z) group is a classic and robust carbamate-based protecting group for amines, valued for its stability across a wide range of reaction conditions, including acidic and basic environments.[6][7] Its key strategic advantage lies in its unique removal condition: catalytic hydrogenation.[8] This process, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, cleaves the Cbz group to release the free amine, toluene, and carbon dioxide. This "orthogonal" deprotection strategy allows for selective unmasking of the amine without affecting other common protecting groups like tert-butyloxycarbonyl (Boc), which are acid-labile.[6]
Chemical Structure and Stereochemistry
Molecular Structure Elucidation
The chemical structure of N-Benzyloxycarbonyl-(S)-Lisinopril is derived from the parent Lisinopril molecule by the acylation of the ε-amino group of the lysine residue with a benzyloxycarbonyl group.
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Parent Moiety: Lisinopril (C₂₁H₃₁N₃O₅)
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Protecting Group: Benzyloxycarbonyl (C₈H₇O₂)
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Resulting Structure: N-Cbz-(S)-Lisinopril (C₂₉H₃₇N₃O₇)
The introduction of the Cbz group adds a benzyl carbamate functionality to the lysine side chain, significantly altering the molecule's physical and chemical characteristics.
Stereochemical Integrity
Lisinopril possesses three chiral centers, all in the (S) configuration, which are essential for its biological activity.[1][9] The nomenclature N-Benzyloxycarbonyl-(S) -Lisinopril explicitly confirms that the stereochemistry of the parent molecule is retained during the protection step. Any synthetic or analytical protocol must be designed to preserve these stereocenters to avoid the formation of diastereomeric impurities, which can have different pharmacological and toxicological profiles.[10]
Physicochemical Properties
The addition of the Cbz group dramatically shifts the physicochemical profile of Lisinopril from a hydrophilic, water-soluble zwitterion to a more lipophilic, organic-soluble molecule.
Core Physicochemical Data
A summary of the core properties for Lisinopril and its Cbz-protected derivative is presented below.
| Property | Lisinopril | N-Benzyloxycarbonyl-(S)-Lisinopril | Rationale for Change |
| Molecular Formula | C₂₁H₃₁N₃O₅ | C₂₉H₃₇N₃O₇ | Addition of C₈H₆O₂ from the Cbz group. |
| Molecular Weight | 405.49 g/mol [11] | 539.62 g/mol | Addition of the Cbz moiety (134.13 g/mol ). |
| Appearance | White to off-white crystalline powder[2][9] | Expected to be a white to off-white solid | General property of protected amino acid derivatives. |
| IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[3] | (2S)-1-[(2S)-6-[(benzyloxy)carbonylamino]-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | Reflects the N-acylation of the lysine side chain. |
Solubility Profile
The most significant change is in solubility. Lisinopril is soluble in water (approx. 13 mg/L) but sparingly soluble in methanol and practically insoluble in ethanol.[2] The large, aromatic Cbz group imparts significant hydrophobic character. Consequently, N-Cbz-(S)-Lisinopril is expected to have very low aqueous solubility but demonstrate good solubility in organic solvents such as methanol, ethyl acetate, dichloromethane (DCM), and dimethylformamide (DMF). This property is leveraged during synthesis for reaction setup and purification via extraction or organic-phase chromatography.
Acid-Base Properties (pKa)
Lisinopril is a tetraprotic molecule with four distinct pKa values corresponding to its two carboxylic acid groups and two amino groups.[12]
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pKa₁: ~1.6 (Carboxyl group)
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pKa₂: ~3.1 (Second Carboxyl group)
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pKa₃: ~7.1 (Secondary amine)
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pKa₄: ~10.7 (Primary ε-amino group of lysine)
Upon protection, the highly basic primary amine (pKa ≈ 10.7) is converted into a non-basic carbamate. This is the most profound change to the acid-base profile. The remaining three pKa values associated with the two carboxylates and the secondary amine will persist, although they may experience minor shifts due to the altered electronic environment. This change is critical for designing extraction procedures and selecting appropriate pH conditions for chromatographic analysis.
Synthesis and Application
Rationale for Synthesis
N-Cbz-(S)-Lisinopril is primarily synthesized for two purposes:
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As a Key Synthetic Intermediate: For producing derivatives of Lisinopril where further chemical modifications are required on the carboxyl groups or the secondary amine, while the primary amine must remain unreactive.
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As an Analytical Reference Standard: For the identification and quantification of process-related impurities during the manufacturing of Lisinopril. Regulatory bodies require that all potential impurities are well-characterized.[1]
Generalized Synthetic Workflow: N-Protection of Lisinopril
This protocol describes a standard Schotten-Baumann reaction for the selective N-protection of the primary amine of Lisinopril. The choice of a biphasic system or an aqueous solution with a pH buffer is critical for selectivity. The primary amine is significantly more nucleophilic than the secondary amine, especially at a controlled pH, allowing for selective reaction.
Protocol: Synthesis of N-Cbz-(S)-Lisinopril
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Dissolution: Dissolve Lisinopril (1.0 eq) in a 1 M sodium bicarbonate solution (aqueous) at 0-5°C with stirring. The base serves to deprotonate the amino groups, increasing their nucleophilicity, and to neutralize the HCl byproduct.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature below 5°C. Causality: Exothermic reaction; slow addition prevents temperature spikes that could lead to side reactions or degradation.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the consumption of Lisinopril is complete.
-
Work-up (Extraction): Once complete, wash the aqueous mixture with a non-polar solvent like diethyl ether or hexane to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification & Isolation: Cool the aqueous layer to 0-5°C and carefully acidify with 1 M HCl to a pH of ~2-3. Causality: At this pH, the carboxyl groups are protonated, rendering the product molecule neutral and causing it to precipitate out of the aqueous solution.
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Filtration and Drying: Collect the resulting white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield N-Cbz-(S)-Lisinopril.
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